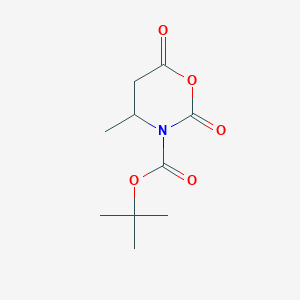

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

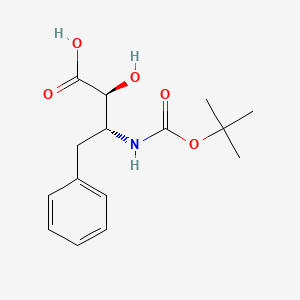

The compound "Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is a chemical entity that has been explored in various research contexts. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl groups and carboxylate esters have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including treatment under basic conditions, intramolecular lactonization, and condensation reactions. For instance, the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate under basic conditions led to unexpected products, including ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, which shares structural similarities with the compound of interest . Another example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization, which demonstrates the versatility of tert-butyl carboxylate esters in forming cyclic structures .

Molecular Structure Analysis

X-ray diffraction analysis has been a common tool to determine the molecular structure of synthesized compounds. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . This technique provides precise information about the arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carboxylate esters can be inferred from the reactions they undergo. For instance, the unexpected formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate suggests that these compounds can participate in rearrangement reactions under certain conditions . Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction indicates that tert-butyl carboxylate esters can be used to construct more complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate esters can be deduced from their molecular structures and the conditions under which they are synthesized and crystallized. For example, the crystallization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 21/c with specific unit cell parameters provides insights into the compound's solid-state characteristics . These properties are important for understanding the compound's stability, solubility, and potential applications in various fields.

Scientific Research Applications

-

Synthesis of Biotin Intermediates

- Application Summary: Tert-butyl 4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate is used as a key intermediate in the synthesis of Biotin, a water-soluble vitamin .

- Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps .

- Results: The successful synthesis of this compound provides a pathway for the production of Biotin, which plays a crucial role in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

-

Synthesis of tert-Butyl-4-hydroxypiperdine-1-carboxylate Derivatives

- Application Summary: The compound is used as a starting material in the synthesis of tert-Butyl-4-hydroxypiperdine-1-carboxylate derivatives .

- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results: The successful synthesis of this compound provides a pathway for the production of tert-Butyl-4-hydroxypiperdine-1-carboxylate derivatives .

-

Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate

- Application Summary: This compound is a key intermediate of the natural product Biotin, a water-soluble vitamin involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps .

- Results: The successful synthesis of this compound provides a pathway for the production of Biotin .

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate

- Application Summary: The compound is used as a starting material in the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results: The successful synthesis of this compound provides a pathway for the production of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

-

Synthesis of Tert-butyl (4R)-4-(Methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate

- Application Summary: This compound is a key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

- Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps .

- Results: The successful synthesis of this compound provides a pathway for the production of Biotin .

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate

- Application Summary: The compound is used as a starting material in the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results: The successful synthesis of this compound provides a pathway for the production of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate .

properties

IUPAC Name |

tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-7(12)15-8(13)11(6)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGYMRBLFDQUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448467 |

Source

|

| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

CAS RN |

357610-31-2 |

Source

|

| Record name | N-Boc-beta-alanine-beta-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)